N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a nitrobenzene ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified by recrystallization.
Reaction Conditions:
Reagents: 4-nitrobenzenesulfonyl chloride, 4-aminophenol, sodium hydroxide
Solvent: Dichloromethane
Temperature: Room temperature
Purification: Recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The hydroxy group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature
Substitution: Electrophiles (e.g., alkyl halides), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Oxidation: Potassium permanganate, acidic medium, room temperature
Major Products Formed
Reduction: N-(4-aminophenyl)-4-nitrobenzenesulfonamide
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation: Quinone derivatives
Scientific Research Applications
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)retinamide: Known for its anticancer properties.
N-(4-hydroxyphenyl)benzenesulfonamide: Known for its antimicrobial properties.
Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfonamide group, which impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-11-5-1-9(2-6-11)13-20(18,19)12-7-3-10(4-8-12)14(16)17/h1-8,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPHTAKUGGRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326490 | |
Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50994-51-9 | |
Record name | NSC529157 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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